molecular formula C9H8IN B6589912 2-(5-iodo-2-methylphenyl)acetonitrile CAS No. 1261554-95-3

2-(5-iodo-2-methylphenyl)acetonitrile

Cat. No.: B6589912
CAS No.: 1261554-95-3
M. Wt: 257.1
InChI Key:
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Description

2-(5-iodo-2-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H8IN It is a derivative of acetonitrile, where the acetonitrile group is attached to a 5-iodo-2-methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-iodo-2-methylphenyl)acetonitrile typically involves the iodination of 2-methylphenylacetonitrile. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the desired position on the aromatic ring. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions to ensure selective iodination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, including recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-iodo-2-methylphenyl)acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can reduce the nitrile group.

Major Products Formed

    Substitution: Products include azides, cyanides, and other substituted derivatives.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include primary amines.

Scientific Research Applications

2-(5-iodo-2-methylphenyl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-iodo-2-methylphenyl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-bromo-2-methylphenyl)acetonitrile
  • 2-(5-chloro-2-methylphenyl)acetonitrile
  • 2-(5-fluoro-2-methylphenyl)acetonitrile

Comparison

Compared to its halogenated analogs, 2-(5-iodo-2-methylphenyl)acetonitrile is unique due to the larger size and higher polarizability of the iodine atom. This can result in different reactivity and binding properties, making it a valuable compound for specific applications where these characteristics are advantageous.

Properties

CAS No.

1261554-95-3

Molecular Formula

C9H8IN

Molecular Weight

257.1

Purity

95

Origin of Product

United States

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